4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one

Heme oxygenase-1 inhibition Azole pharmacophore SAR Enzymology

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one (CAS 1092851-29-0, molecular formula C₁₂H₁₃N₃O, MW 215.25 g/mol) is a synthetic 1,2,4-triazole-ketone derivative in the 1-azolyl-4-phenyl-2-butanone class. This compound is distinguished by being the subject of the first reported X-ray crystal structure of human heme oxygenase-1 (hHO-1) in complex with a 1,2,4-triazole-based inhibitor (PDB: 3K4F), revealing a binding mode in which the triazole N-4 coordinates the heme iron while the phenyl group occupies a hydrophobic pocket within the distal heme-binding site.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1092851-29-0
Cat. No. B3211744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one
CAS1092851-29-0
Synonyms4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
QC-86 compound
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)CN2C=NC=N2
InChIInChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2
InChIKeyWVMHBWUDAPTOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one (CAS 1092851-29-0): A Structurally Characterized 1,2,4-Triazole-Ketone for Heme Oxygenase Research and Chemical Biology Procurement


4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one (CAS 1092851-29-0, molecular formula C₁₂H₁₃N₃O, MW 215.25 g/mol) is a synthetic 1,2,4-triazole-ketone derivative in the 1-azolyl-4-phenyl-2-butanone class [1][2]. This compound is distinguished by being the subject of the first reported X-ray crystal structure of human heme oxygenase-1 (hHO-1) in complex with a 1,2,4-triazole-based inhibitor (PDB: 3K4F), revealing a binding mode in which the triazole N-4 coordinates the heme iron while the phenyl group occupies a hydrophobic pocket within the distal heme-binding site [1][3]. The compound was designed and evaluated as part of a systematic structure–activity relationship (SAR) campaign to develop azole-based heme oxygenase inhibitors, demonstrating that a 1,2,4-triazole pharmacophore can serve as an effective heme–iron anchoring group equipotent to the traditional imidazole anchor [1].

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one: Why In-Class Triazole or Imidazole Derivatives Cannot Be Assumed Interchangeable for Targeted HO-1 Studies


In the 1-azolyl-4-phenyl-2-butanone series, small changes to the azole pharmacophore produce large, non-linear shifts in heme oxygenase inhibitory potency and isoform selectivity [1]. Replacing the imidazole anchor with a 1H-1,2,4-triazole yields equipotent HO-1 inhibition, but switching to a 1H-1,2,3-triazole or 2H-tetrazole pharmacophore markedly reduces potency [1]. Similarly, the oxidation state at the 2-position (ketone vs. alcohol vs. dioxolane) significantly impacts activity, with ketone forms generally superior to their reduced alcohol or dioxolane counterparts [1][2]. Generic procurement of a random triazole- or imidazole-containing butanone without attention to these critical SAR features—azole ring identity, substitution pattern, and 2-position functionality—risks obtaining a compound with orders-of-magnitude lower target engagement, as documented in the comparative enzymology literature [1].

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one: Quantitative Comparator Evidence for Scientific Selection


HO-1 Inhibitory Potency: 1,2,4-Triazole-Ketone Demonstrated Equipotent to the Lead Imidazole-Ketone Comparator in a Direct SAR Series

In a systematic SAR study, 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone was found to be equipotent to the lead imidazole-based inhibitor in the same series (1-(1H-imidazol-1-yl)-4-phenyl-2-butanone) against heme oxygenase-1 (HO-1) [1]. Both the 1,2,4-triazole-ketone and the imidazole-ketone exhibited IC₅₀ values in the low micromolar range (5.3 µM and 1.85 µM, respectively) when tested against rat spleen microsomal HO-1 under identical assay conditions, while the corresponding 1H-1,2,3-triazole and 2H-tetrazole analogs showed substantially weaker inhibition [1]. This demonstrates that the 1,2,4-triazole isomer specifically retains potency comparable to the imidazole reference, unlike other azole regioisomers in the same study.

Heme oxygenase-1 inhibition Azole pharmacophore SAR Enzymology

X-Ray Crystallographic Binding Mode: Triazole N-4 Coordinates Heme Iron, Providing a Definitive Structural Anchor Distinct from Imidazole-Based Inhibitors

The X-ray crystal structure of human heme oxygenase-1 in complex with 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (PDB: 3K4F) represents the first reported structure of hHO-1 with a 1,2,4-triazole-based inhibitor [1][2]. The structure reveals that the triazole N-4 atom directly coordinates the heme iron at the distal pocket, while the phenyl group is stabilized by hydrophobic interactions with binding-pocket residues. This binding mode anchors the inhibitor without displacing the heme moiety or the catalytically critical Asp140 residue [1][2]. In contrast, imidazole-based inhibitors utilize the imidazole N-3 for heme–iron coordination.

Structural biology X-ray crystallography Fragment-based drug design

2-Oxo Functionality Proves Critical: Ketone Form Superior to Corresponding Alcohol and Dioxolane Derivatives in Matched-Pair Comparisons

Within the same 1-azolyl-4-phenylbutane series, the ketone oxidation state at the 2-position was systematically compared against the corresponding alcohol and dioxolane derivatives [1]. The azole-ketones consistently exhibited superior HO-1 inhibitory activity compared to their reduced azole-alcohol and azole-dioxolane counterparts across multiple azole pharmacophores [1]. For the 1,2,4-triazole series specifically, 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (ketone) was more active than its reduced alcohol analog.

SAR Bioisosterism Lead optimization

Azole Regioisomer Specificity: 1,2,4-Triazole Outperforms 1,2,3-Triazole and 2H-Tetrazole Pharmacophores in the Identical Butanone Scaffold Context

In the systematic SAR campaign, the investigators replaced the imidazole ring with four distinct azole pharmacophores while keeping the 4-phenyl-2-butanone scaffold constant [1]. Only the 1H-1,2,4-triazole and 1H-tetrazole variants retained potency comparable to the lead imidazole; the 1H-1,2,3-triazole and 2H-tetrazole inhibitors were unequivocally less potent [1]. This regioisomer-dependent potency cliff underscores that the specific connectivity of nitrogen atoms within the five-membered azole ring is a critical determinant of heme–iron coordination efficiency.

Azole pharmacophore SAR Regioisomer comparison Medicinal chemistry

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one: Evidence-Grounded Application Scenarios for Research Procurement


Chemical Probe for Heme Oxygenase-1 (HO-1) Enzymology Studies Requiring a Non-Imidazole Azole Pharmacophore

Investigators studying HO-1 catalytic mechanisms or developing isoform-selective inhibitors can use 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone as a 1,2,4-triazole-based chemical probe that is equipotent to the lead imidazole inhibitor yet structurally distinct, enabling azole-diversified SAR analysis. The resolved X-ray crystal structure (PDB: 3K4F) confirming triazole N-4–heme–iron coordination provides a structural reference for computational modeling and fragment-growing strategies [1][2].

Reference Standard for Differentiating 1,2,4-Triazole- vs. 1,2,3-Triazole-Based HO Inhibitors in Medicinal Chemistry Campaigns

Medicinal chemistry teams optimizing azole-based HO inhibitors should procure this compound as a reference standard because it is one of the few characterized 1,2,4-triazole-ketones with documented equipotency to the imidazole lead, whereas the 1,2,3-triazole regioisomer is demonstrably less potent [1]. Using the wrong triazole regioisomer as a benchmark would produce misleading SAR conclusions and waste screening resources [1].

Crystallographic Soaking and Co-crystallization Studies with Heme Oxygenase-1

Given that 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone has already yielded a successful co-crystal structure with hHO-1 (PDB: 3K4F), it serves as a validated positive control for crystallographic soaking experiments aimed at solving structures of novel hHO-1–inhibitor complexes or for assessing the structural impact of active-site mutations on azole-based inhibitor binding [1][2]. Its well-defined electron density in the distal pocket ensures reliable structural alignment [1].

Quote Request

Request a Quote for 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.